![molecular formula C18H17NO B14449858 N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide CAS No. 78934-98-2](/img/structure/B14449858.png)
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with phenylethylamine to form N-(4-methylphenyl)-1-phenylethylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-[2-(4-methylphenyl)-1-phenylethyl]acetamide.
Alkyne Formation: The final step involves the reaction of the acetamide with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Methylphenyl)-1-phenylethyl]hex-2-ynamide
- N-[2-(4-Methylphenyl)-1-phenylethyl]octadec-9-en-2-ynamide
Uniqueness
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is unique due to its specific structural features, such as the presence of an alkyne group and the combination of aromatic rings. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
78934-98-2 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)-1-phenylethyl]prop-2-ynamide |
InChI |
InChI=1S/C18H17NO/c1-3-18(20)19-17(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h1,4-12,17H,13H2,2H3,(H,19,20) |
InChI-Schlüssel |
OEVSJVRSVLMPPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
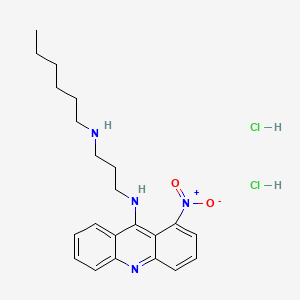
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
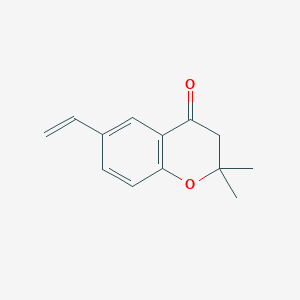
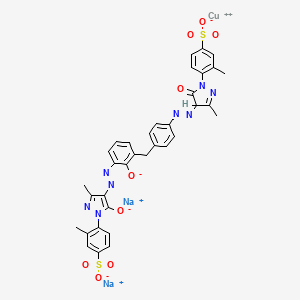
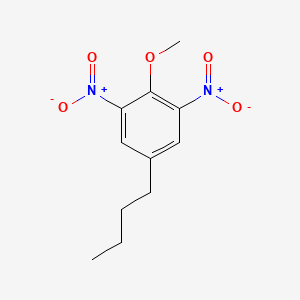

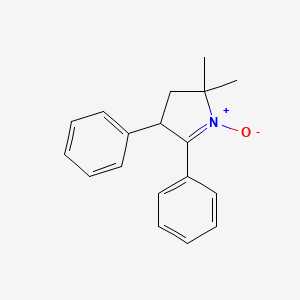
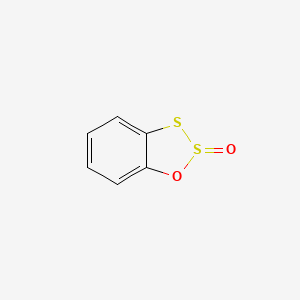
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)

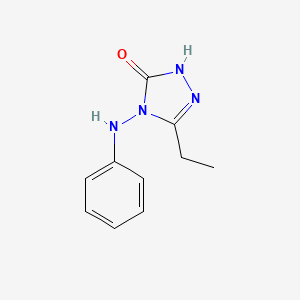
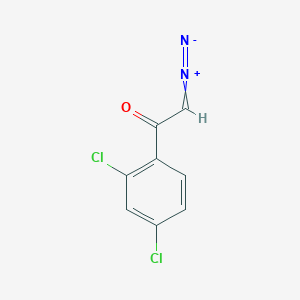
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
